For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Methylpurine: Chemical Properties, Structure, and Biological Activity
This technical guide provides a comprehensive overview of the core chemical properties, structural features, and biological activities of 6-methylpurine. The information is intended for researchers, scientists, and professionals involved in drug development and biochemical research.
Core Chemical and Structural Properties
6-Methylpurine is a purine (B94841) derivative with a methyl group at the 6-position.[1] It is recognized for its role as a cytotoxic adenine (B156593) analog and its applications in cancer gene therapy research.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of 6-methylpurine are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄ | [1][4][5] |
| Molecular Weight | 134.14 g/mol | [1][4][5] |
| Appearance | Light yellow powder / White solid | [1][6] |
| Melting Point | 237-238 °C | [6] |
| Solubility | Water: 50 mg/mL; 200 g/L (at 20 °C) | [4] |
| Storage Temperature | -20°C to ≤ -4°C | [1] |
Structural Identifiers
The unique chemical structure of 6-methylpurine can be represented by several standard chemical identifiers, crucial for database searches and computational modeling.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-methyl-7H-purine | [4] |
| CAS Number | 2004-03-7 | [1][4][5] |
| SMILES | Cc1ncnc2[nH]cnc12 | |
| InChI | 1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| InChIKey | SYMHUEFSSMBHJA-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
6-Methylpurine is a toxic adenine analog that exerts its biological effects through several mechanisms, making it a compound of interest in cancer therapy.[2][6] Its primary mode of action involves its conversion into active metabolites that interfere with nucleic acid synthesis.[7]
Upon cellular uptake, 6-methylpurine is metabolized to 6-methylpurine-ribonucleoside triphosphate (MeP-R-TP).[7] This active metabolite can then be incorporated into both RNA and DNA, leading to the inhibition of protein and nucleic acid synthesis.[6][7] Furthermore, 6-methylpurine is known to be an inhibitor of purine-nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.[4] This inhibition can disrupt the normal cellular pool of purine nucleotides.
The metabolic activation and subsequent cytotoxic effects of 6-methylpurine are illustrated in the following signaling pathway diagram.
Caption: Metabolic activation and cytotoxic mechanism of 6-methylpurine.
Experimental Protocols
Detailed methodologies for key experiments involving 6-methylpurine are crucial for reproducibility. Below are summaries of synthesis protocols cited in the literature.
Synthesis of 6-Methylpurine Riboside
A common method for the synthesis of 6-methylpurine nucleosides involves the coupling of 6-methylpurine with a protected ribose derivative.
Protocol:
-
Preparation of the Glycosyl Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose is treated with 30% hydrobromic acid in acetic acid to generate the corresponding bromosugar.
-
Coupling Reaction: The bromosugar is dissolved in acetonitrile, and 6-methylpurine is added. The reaction mixture is refluxed for an extended period (e.g., 40 hours).
-
Workup and Purification: After cooling, the reaction is quenched with concentrated ammonium (B1175870) hydroxide (B78521) and concentrated in vacuo. The resulting oil is triturated with ether. The crude product is then purified by silica (B1680970) gel column chromatography.[8]
-
Deprotection: The benzoyl protecting groups are removed by treating the product with a mixture of methanol (B129727) and concentrated ammonium hydroxide to yield the final 6-methylpurine-β-D-riboside.[8]
The general workflow for the synthesis of 6-methylpurine and its nucleosides is depicted below.
Caption: General workflow for the synthesis of 6-methylpurine and its nucleosides.
Palladium-Catalyzed Cross-Coupling Synthesis
An efficient method for synthesizing 6-methylpurine involves a palladium-catalyzed cross-coupling reaction.
Protocol:
-
A 6-chloropurine derivative is reacted with methylzinc bromide (CH₃ZnBr).
-
The reaction is catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd).
-
This methodology provides a high-yield synthesis of 6-methylpurine and its derivatives.[9][10]
Conclusion
6-Methylpurine is a well-characterized purine analog with significant potential in biochemical research and as an anticancer agent. Its defined chemical properties, structure, and mechanism of action provide a solid foundation for its use in drug development, particularly in the context of suicide gene therapy. The experimental protocols outlined in this guide offer a starting point for researchers looking to synthesize and evaluate 6-methylpurine and its derivatives in various experimental settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methylpurine | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 6-Methylpurine | 2004-03-7 [chemicalbook.com]
- 7. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient syntheses of 6-methylpurine and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
